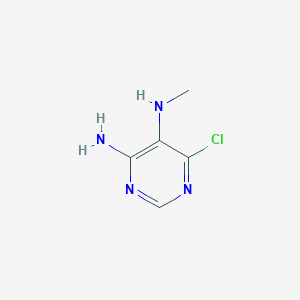

6-Chloro-N5-methylpyrimidine-4,5-diamine

Description

Chemical Structure and Synthesis

6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (C₁₁H₁₁ClN₄, MW: 234.69 g/mol) is a pyrimidine derivative synthesized via a two-step process:

Nucleophilic substitution: Reacting 4,6-dichloro-5-nitropyrimidine with N-methylaniline in THF yields 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (yellow solid, 80% yield, m.p. 133.5–135.5 °C) .

Reduction: The nitro group is reduced using Fe powder and NH₄Cl in ethanol/water to form the diamine (white solid, 80% yield, m.p. 81.0–83.0 °C) .

Properties

Molecular Formula |

C5H7ClN4 |

|---|---|

Molecular Weight |

158.59 g/mol |

IUPAC Name |

6-chloro-5-N-methylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C5H7ClN4/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3,(H2,7,9,10) |

InChI Key |

JJRDAGZSVMIJFP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=CN=C1Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Pyrimidine Derivatives

(a) Positional Isomerism (Pyrimidine Ring)

- 2-Chloro-6-methylpyrimidine-4,5-diamine : Chlorine at C2 and methyl at C6 create distinct electronic effects, as the C2 position is more electrophilic than C6 .

(b) N4-Substituent Variations

Heterocyclic Analogs: Pyridazine Derivatives

3-Chloro-6-methylpyridazine-4,5-diamine (CAS 1575612-77-9) features a pyridazine ring (two adjacent nitrogen atoms) instead of pyrimidine. This structural difference alters:

- Electronic distribution : Increased electron density at the C4 and C5 positions due to the pyridazine ring’s resonance effects.

- Biological activity : Pyridazine derivatives are often explored as kinase inhibitors or antimicrobial agents, diverging from pyrimidine-based drug candidates .

Q & A

Q. What are the common synthetic routes for 6-Chloro-N5-methylpyrimidine-4,5-diamine, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, starting with pyrimidine precursors, chlorination at the 6-position can be achieved using POCl₃ or PCl₅ under reflux conditions. Subsequent methylation at the N5 position may employ methyl iodide in the presence of a base (e.g., NaH). Purity optimization requires:

- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Solvent systems like ethanol/water can improve crystalline yield .

Key parameters from analogous syntheses include reaction times (6-12 hours) and yields ranging from 50-75% for similar chloro-pyrimidine derivatives .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ at m/z 175.03 for C₅H₆ClN₄).

- X-ray Diffraction : Single-crystal X-ray analysis to resolve stereochemistry and intermolecular interactions, as demonstrated for structurally related pyrimidines .

Q. How can solubility challenges for this compound be addressed in biological assays?

- Methodological Answer :

- Solvent Screening : Test DMSO (≤5% v/v) or aqueous buffers with surfactants (e.g., Tween-80).

- Co-solvent Systems : Use ethanol/PBS mixtures (1:1) to enhance dissolution.

- Thermal Stability : Pre-warm solutions to 37°C to mitigate precipitation during cell-based assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying electrophilic centers at C6.

- Molecular Dynamics (MD) : Simulate reaction trajectories with explicit solvent models (e.g., water or DMF) to assess kinetic barriers.

- Validation : Compare predicted activation energies with experimental kinetic data from analogous chloro-pyrimidines .

Q. What experimental design strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.

- Orthogonal Assays : Pair enzymatic inhibition studies (e.g., kinase assays) with phenotypic screening (e.g., apoptosis markers) to confirm mechanism-specific effects.

- Meta-Analysis : Cross-reference structural analogs (e.g., 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) to identify substituent-dependent trends .

Q. How can factorial design optimize the synthesis of derivatives to study substituent effects on bioactivity?

- Methodological Answer :

- 2ⁿ Factorial Design : Vary parameters like temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (Pd/C: 1–5 mol%).

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and selectivity.

- Case Study : AI-driven simulations (e.g., COMSOL Multiphysics) can predict optimal conditions for scale-up, reducing trial runs by 30–50% .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.